molecular formula C24H28N2O7 B15100504 5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-morphol in-4-ylethyl)-3-pyrrolin-2-one

5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-morphol in-4-ylethyl)-3-pyrrolin-2-one

Cat. No.: B15100504
M. Wt: 456.5 g/mol
InChI Key: ONJDMDTZYBCHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolin-2-one structure, followed by the introduction of the 2,5-dimethoxyphenyl group, the 5-methyl-2-furyl group, and the morpholin-4-ylethyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may be studied for its potential biological activity. Researchers can investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets may make it a promising candidate for the treatment of various diseases.

Industry

In industry, the compound may be used in the development of new materials with unique properties. Its complex structure and functional groups can be leveraged to create materials with specific characteristics, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolin-2-one derivatives with different substituents. Examples include:

  • 5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-piperidin-4-ylethyl)-3-pyrrolin-2-one
  • 5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-pyrrolidin-4-ylethyl)-3-pyrrolin-2-one

Uniqueness

The uniqueness of 5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one lies in its specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H28N2O7

Molecular Weight

456.5 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H28N2O7/c1-15-4-6-19(33-15)22(27)20-21(17-14-16(30-2)5-7-18(17)31-3)26(24(29)23(20)28)9-8-25-10-12-32-13-11-25/h4-7,14,21,28H,8-13H2,1-3H3

InChI Key

ONJDMDTZYBCHBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=C(C=CC(=C3)OC)OC)CCN4CCOCC4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.